4,8-Dimethyl-2-oxo-2H-oxocine-6-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,8-Dimethyl-2-oxo-2H-oxocine-6-carbonitrile is a heterocyclic compound characterized by its unique ring structure containing oxygen and nitrogen atoms. Heterocyclic compounds like this one are known for their diverse chemical properties and wide range of applications in various fields, including medicinal chemistry, agrochemicals, and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,8-Dimethyl-2-oxo-2H-oxocine-6-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-hydroxybenzaldehydes or 2-hydroxyacetophenones with ethyl cyanoacetate under dual-frequency ultrasonication. This method yields high purity products and is considered environmentally friendly .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of catalysts and solvents that are both efficient and environmentally benign is crucial in industrial settings to ensure sustainability and cost-effectiveness .
Analyse Chemischer Reaktionen
Types of Reactions
4,8-Dimethyl-2-oxo-2H-oxocine-6-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form oximes or hydrazones, depending on the reagents used.
Reduction: Reduction reactions can convert the nitrile group to primary amines under specific conditions.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydroxylamine or hydrazine in the presence of an acid catalyst.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products Formed
Oximes and Hydrazones: Formed through oxidation reactions.
Primary Amines: Resulting from reduction of the nitrile group.
Substituted Derivatives: Various derivatives depending on the nucleophile used in substitution reactions
Wissenschaftliche Forschungsanwendungen
4,8-Dimethyl-2-oxo-2H-oxocine-6-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as a precursor for the synthesis of bioactive molecules with potential anticancer, antiviral, and antibacterial properties.
Materials Science: This compound is utilized in the development of new materials with unique electronic and optical properties.
Agrochemicals: It serves as an intermediate in the synthesis of pesticides and herbicides.
Biological Studies: Researchers use this compound to study enzyme interactions and metabolic pathways.
Wirkmechanismus
The mechanism of action of 4,8-Dimethyl-2-oxo-2H-oxocine-6-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, including inhibition of cell proliferation, modulation of immune responses, and disruption of microbial growth .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Oxo-2H-chromene-3-carbonitriles: Known for their antimicrobial and anticancer properties.
Pyrrolopyrazine Derivatives: Exhibit a wide range of biological activities, including antimicrobial and anti-inflammatory effects.
2,4-Disubstituted Thiazoles: Used in medicinal chemistry for their antimicrobial properties.
Uniqueness
4,8-Dimethyl-2-oxo-2H-oxocine-6-carbonitrile stands out due to its specific ring structure and the presence of both oxygen and nitrogen atoms, which confer unique chemical properties and reactivity. This makes it a valuable compound for the synthesis of diverse bioactive molecules and materials .
Eigenschaften
CAS-Nummer |
92885-05-7 |
---|---|
Molekularformel |
C10H9NO2 |
Molekulargewicht |
175.18 g/mol |
IUPAC-Name |
2,6-dimethyl-8-oxooxocine-4-carbonitrile |
InChI |
InChI=1S/C10H9NO2/c1-7-3-9(6-11)5-8(2)13-10(12)4-7/h3-5H,1-2H3 |
InChI-Schlüssel |
SWGKSQHGNKUHGB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=O)OC(=CC(=C1)C#N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.